molecular formula C14H13N3O B13880656 4-[(3,4-diaminophenoxy)methyl]Benzonitrile

4-[(3,4-diaminophenoxy)methyl]Benzonitrile

Cat. No.: B13880656
M. Wt: 239.27 g/mol
InChI Key: KQLPFHNVLAZXIH-UHFFFAOYSA-N
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Description

4-[(3,4-diaminophenoxy)methyl]Benzonitrile is an organic compound that features a benzonitrile group substituted with a 3,4-diaminophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-diaminophenoxy)methyl]Benzonitrile typically involves the reaction of 3,4-diaminophenol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 3,4-diaminophenol reacts with a benzonitrile derivative under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-diaminophenoxy)methyl]Benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,4-diaminophenoxy)methyl]Benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,4-diaminophenoxy)methyl]Benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-diaminophenoxy)methyl]Benzonitrile is unique due to the presence of both the diamino and benzonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-[(3,4-diaminophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H13N3O/c15-8-10-1-3-11(4-2-10)9-18-12-5-6-13(16)14(17)7-12/h1-7H,9,16-17H2

InChI Key

KQLPFHNVLAZXIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)N)N)C#N

Origin of Product

United States

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